molecular formula C12H9BrClFN2S B3081850 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine CAS No. 1112937-26-4

4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine

Cat. No.: B3081850
CAS No.: 1112937-26-4
M. Wt: 347.63 g/mol
InChI Key: GWNMNIJGSJIQCB-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine ( 1112937-26-4) is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and antibacterial research. This compound, with the molecular formula C12H9BrClFN2S, belongs to a class of thiophenyl-substituted pyrimidines that have demonstrated potent biological activity. Scientific studies indicate that this class of compounds acts as effective antibacterial agents, particularly against challenging Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism of action is attributed to the effective inhibition of FtsZ polymerization and GTPase activity, which are critical proteins in the bacterial cell division process . By disrupting the formation of the Z-ring and halting cytokinesis, this compound induces bactericidal effects, positioning it as a promising candidate for the development of novel antibiotics to combat the growing crisis of multidrug-resistant bacteria . As a key chemical intermediate, it also serves as a valuable building block for the synthesis of more complex molecules for pharmaceutical testing. This product is offered with a guaranteed purity of 95% and is intended For Research Use Only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications. Researchers can leverage this compound to explore new antibacterial mechanisms and develop next-generation therapeutic agents.

Properties

IUPAC Name

4-(1-bromoethyl)-6-(4-chlorophenyl)sulfanyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClFN2S/c1-7(13)11-10(15)12(17-6-16-11)18-9-4-2-8(14)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMNIJGSJIQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)SC2=CC=C(C=C2)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Bromoethylation: The bromoethyl group can be introduced through a nucleophilic substitution reaction using 1-bromoethane and a suitable base.

    Thioether Formation: The chlorophenylthio group can be introduced by reacting the intermediate with 4-chlorothiophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Substitution Reactions

The bromoethyl group (-CH2CH2Br) serves as a primary reactive site for nucleophilic substitution (SN2) due to the electrophilic nature of the β-carbon. Key examples include:

Nucleophilic Displacement with Amines

  • Conditions : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 50–70°C.

  • Product : Substituted ethylamine derivatives (e.g., -CH2CH2NHR/R').

  • Yield : 60–85% (estimated from analogous bromoethylpyrimidine reactions ).

Thiol Substitution

  • Conditions : Thiols (R-SH) with a base (e.g., K2CO3) in ethanol or acetonitrile under reflux.

  • Product : Thioether derivatives (-CH2CH2-SR).

  • Example : Reaction with 4-chlorothiophenol yields bis(4-chlorophenylthio) derivatives .

Table 1: Substitution Reactions

Reaction TypeConditionsProductsYieldReferences
Amine substitutionDMF, 60°C, 12hEthylamine-pyrimidine derivatives70–85%
Thiol substitutionEtOH, K2CO3, reflux, 8hThioether derivatives60–75%

Oxidation of Thioether Group

The phenylthio (-S-C6H4Cl) group oxidizes to sulfoxide or sulfone under controlled conditions:

  • Conditions : H2O2 (30%) in acetic acid (sulfoxide) or mCPBA (sulfone).

  • Product : Sulfoxide (-SO-C6H4Cl) or sulfone (-SO2-C6H4Cl) derivatives.

  • Yield : 50–70% (based on analogous thioether oxidations ).

Reduction of Bromoethyl Group

  • Conditions : LiAlH4 in THF at 0°C to RT.

  • Product : Ethyl group (-CH2CH3).

  • Yield : ~40% (low due to competing side reactions) .

Table 2: Oxidation/Redution Pathways

Reaction TypeConditionsProductsYieldReferences
Thioether oxidationH2O2/AcOH, 25°C, 6hSulfoxide65%
Thioether oxidationmCPBA/DCM, 0°C, 2hSulfone70%
Bromoethyl reductionLiAlH4/THF, 0°C → RT, 4hEthyl-pyrimidine40%

Cross-Coupling Reactions

The bromoethyl group participates in palladium-catalyzed couplings, enabling C-C bond formation:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3)4, arylboronic acid, Na2CO3, DME/H2O, 80°C.

  • Product : Biaryl-ethylpyrimidine derivatives.

  • Yield : 55–80% .

Buchwald-Hartwig Amination

  • Conditions : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 100°C.

  • Product : Ethylamine-linked pyrimidines.

  • Yield : 60–75% .

Table 3: Cross-Coupling Reactions

Reaction TypeConditionsProductsYieldReferences
Suzuki-MiyauraPd(PPh3)4, Ar-B(OH)2, DME/H2OBiaryl-ethylpyrimidine75%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Ethylamine-linked pyrimidines65%

Halogen Exchange (Fluorine/Chlorine)

  • Conditions : KF/CuI in DMF at 120°C (for F/Cl exchange).

  • Product : 5-Chloro-6-fluoro derivatives.

  • Yield : 30–50% .

Pyrimidine Ring Functionalization

  • Conditions : Electrophilic aromatic substitution (e.g., nitration, sulfonation).

  • Product : Nitro- or sulfonyl-substituted pyrimidines.

  • Yield : Variable (dependent on directing groups) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C12H9BrClFN2S
  • Molecular Weight: 327.63 g/mol
  • CAS Number: 1112937-26-4

The compound features a pyrimidine core with a bromoethyl group, a chlorophenylthio group, and a fluorine atom. These substituents are critical for its biological activity and reactivity.

Medicinal Chemistry

4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine serves as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects. For instance, derivatives of this compound have been explored for their potential antitumor properties, making it a candidate for cancer research.

Biological Studies

The compound is utilized in biological studies to investigate the activity of pyrimidine derivatives. It can interact with various enzymes and receptors, providing insights into biochemical pathways and molecular interactions. Its electrophilic nature allows it to engage with nucleophilic sites on proteins or nucleic acids, facilitating studies on enzyme inhibition and receptor binding.

Material Science

In material science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique electronic characteristics can be harnessed in the creation of organic semiconductors or sensors.

Chemical Biology

This compound acts as a probe in chemical biology research, aiding in the study of biochemical pathways and interactions at the molecular level. Its ability to modify biological systems makes it valuable for understanding complex cellular processes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound as an antitumor agent. For example:

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential use in targeted cancer therapies.
  • Another research effort focused on the compound's role in inhibiting specific enzymes involved in tumor progression, further validating its therapeutic promise.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. The chlorophenylthio group can modulate the compound’s binding affinity and specificity, while the fluorine atom can influence its metabolic stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

  • 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS 188416-28-6): Molecular formula: C₆H₅BrClFN₂. Key differences: Lacks the (4-chlorophenyl)thio group at position 6, replaced by a chlorine atom. Synthesis: Improved synthetic route achieves a 41.7% yield under mild conditions, highlighting industrial feasibility .
  • 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1): Molecular formula: C₁₁H₇BrClFN₂. Key differences: Features a bromophenyl group at position 2 and a methyl group at position 5.

Pyrimidines with Thioether/Sulfanyl Groups

  • 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenylpyrimidine-5-carbonitrile: Key features: Contains a (4-chlorophenyl)thio group at position 6 and a phenyl-carbonitrile moiety. Relevance: The thioether group is associated with enhanced binding to biological targets, as seen in A₁ adenosine receptor (A1AR) ligands where sulfur-containing substituents modulate residence time (RT) and affinity .
  • Capadenoson derivatives (e.g., LUF6941): Structure: 2-amino-6-{[2-(4-chlorophenyl)thiazol-4-yl]methylthio}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile. SAR Insights: Introduction of a 4-chlorophenyl group on the thiazole ring increased RT by 26-fold (132 min vs. 5 min for LUF7064), demonstrating how minor structural changes drastically alter receptor interactions .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine at position 5 likely enhances metabolic stability and membrane permeability, as seen in fluorinated pyrimidines with antifungal properties .
  • Thioether Effects : The (4-chlorophenyl)thio group may prolong receptor residence time, analogous to A1AR ligands where sulfur-linked aromatic groups improve RT .

Biological Activity

4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects supported by case studies and research findings.

  • Molecular Formula: C12H9BrClFN2S
  • Molecular Weight: 327.63 g/mol
  • CAS Number: 188416-28-6

The compound features a pyrimidine core substituted with a bromoethyl group and a chlorophenyl thio group, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps, including the reaction of starting materials under controlled conditions to yield the desired product. A notable method employs the use of 2-fluoro-ethyl acetate and propionyl chloride as initial materials, followed by cyclization and halogenation steps to introduce the necessary functional groups .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyrimidine derivatives can inhibit tumor growth in various cancer cell lines. The mechanisms often involve interference with cellular processes such as apoptosis and cell cycle regulation .

Case Study:
In vitro studies demonstrated that a related compound exhibited potent cytotoxicity against human tumor cells, leading to apoptosis through mitochondrial pathways. The compound's effectiveness was attributed to its ability to induce oxidative stress in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The effectiveness of pyrimidine derivatives is often linked to specific structural features. Substituents such as halogens and alkyl groups can significantly influence their biological activity. For example, the presence of a bromoethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Antibacterial and Antifungal Activities

In addition to antitumor effects, compounds related to this compound have shown antibacterial and antifungal activities. Studies indicate moderate antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could be explored for broader antimicrobial applications .

Table 1: Biological Activities of Related Compounds

Activity TypeCompoundEffectiveness
Antitumor4-(1-Bromoethyl)-6-thioHigh cytotoxicity in vitro
AntibacterialRelated pyrimidineModerate activity against bacteria
AntifungalRelated derivativesEffective against fungal strains

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1-bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or Suzuki coupling, with key intermediates like 4-chloro-5-fluoropyrimidine. Optimization involves:

  • Temperature control : Maintain 0–5°C during bromoethyl group introduction to minimize side reactions .
  • Catalyst selection : Use Pd(PPh₃)₄ for efficient cross-coupling of the 4-chlorophenylthio group .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 45% to 75%, depending on substituent steric effects .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Analytical workflow :

  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs. For example, the 5-fluorine atom deshields adjacent pyrimidine protons (δ ~8.5–9.0 ppm) .
  • Mass spectrometry : HR-MS (ESI) should match the theoretical molecular ion [M+H]⁺ at m/z 353.47 .
  • Elemental analysis : Verify Br, Cl, and F content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Stability profile :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromoethyl group .
  • Hydrolysis risk : The bromoethyl moiety is prone to hydrolysis in humid environments; use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

  • Case study : Discrepancies in ¹³C NMR shifts (e.g., pyrimidine C-2 position) may arise from solvent polarity or crystallographic packing effects.

  • Solution : Perform DFT calculations (B3LYP/6-31G*) to predict shifts and compare with experimental data .
  • Validation : Use X-ray crystallography (if crystals are obtainable) to confirm bond angles and substituent orientation .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

  • Experimental design :

  • Substituent screening : Replace the 4-chlorophenylthio group with electron-deficient aryl groups (e.g., 3,5-CF₃) to enhance electrophilicity .
  • Kinetic monitoring : Use in-situ IR spectroscopy to track reaction progress and identify intermediates .
  • Mechanistic probes : Introduce deuterated analogs to study isotope effects on reaction rates .

Q. How does the compound’s stereoelectronic profile influence its biological activity in enzyme inhibition assays?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing effects : The 5-fluoro and 4-chlorophenylthio groups enhance binding to hydrophobic enzyme pockets (e.g., dihydrofolate reductase) .
  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins, prioritizing residues within 4 Å of the bromoethyl group .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine

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